![molecular formula C12H13NO3S B1380233 2-[2-(2-スルファニルエトキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン CAS No. 1518519-69-1](/img/structure/B1380233.png)
2-[2-(2-スルファニルエトキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfanylethoxy group attached to an isoindole-dione core, which imparts distinct chemical properties.
科学的研究の応用
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
作用機序
Target of Action
It is known that this compound can be used as a reference substance for drug impurities , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
It’s worth noting that the compound has been used in the synthesis of degradable poly(disulfide) polymers , indicating that it may play a role in redox reactions and disulfide bond formation.
Result of Action
Its use in the synthesis of degradable poly(disulfide) polymers suggests that it may have applications in the development of biodegradable materials.
生化学分析
Biochemical Properties
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its sulfanylethoxy group. This compound is known to form disulfide bonds with thiol groups in proteins, which can lead to changes in protein structure and function. The interaction with enzymes such as oxidoreductases can result in the modulation of redox reactions, impacting cellular oxidative stress responses .
Cellular Effects
The effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors. The formation of disulfide bonds with cysteine residues in proteins is a key mechanism through which it modulates protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The involvement of this compound in redox reactions and disulfide bond formation is particularly noteworthy .
Transport and Distribution
The transport and distribution of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The interaction with transport proteins ensures its efficient distribution to target sites within the cell .
Subcellular Localization
The subcellular localization of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through the oxidation of 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol using a benign, synergistic system comprised of air, dilute hydrogen peroxide, and triethylamine as a catalyst . This method is advantageous due to its mild reaction conditions and the ability to recycle the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same oxidative polymerization method. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of air and dilute hydrogen peroxide makes the process environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are useful in creating polymeric materials.
Common Reagents and Conditions
Oxidation: Air, dilute hydrogen peroxide, and triethylamine are commonly used reagents.
Reduction: Dithiothreitol is used to reduce the compound back to its monomeric units.
Substitution: Various nucleophiles can be used to substitute the sulfanylethoxy group under mild conditions.
Major Products Formed
Poly(disulfide) polymers: Formed through oxidative polymerization.
Monomeric thiols: Formed through reduction reactions.
類似化合物との比較
Similar Compounds
2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol: A precursor to the compound, used in similar oxidative polymerization reactions.
Indole derivatives: Compounds with similar core structures but different functional groups, used in various biological and chemical applications.
Uniqueness
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a sulfanylethoxy group and an isoindole-dione core. This combination imparts distinct redox properties and makes it particularly useful in creating biodegradable polymers and studying redox reactions .
特性
IUPAC Name |
2-[2-(2-sulfanylethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11-9-3-1-2-4-10(9)12(15)13(11)5-6-16-7-8-17/h1-4,17H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYTWNUDEZPWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
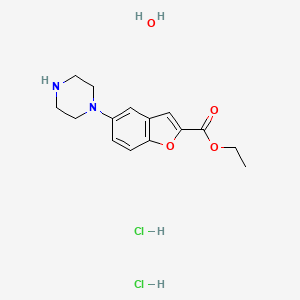
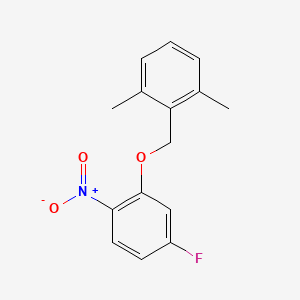
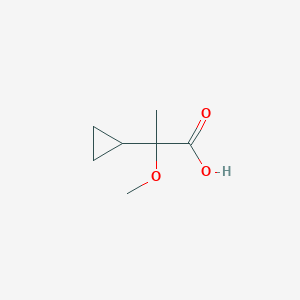
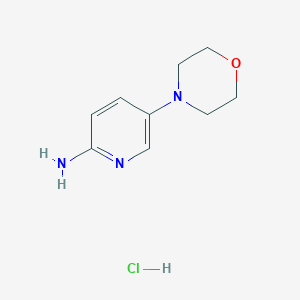
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
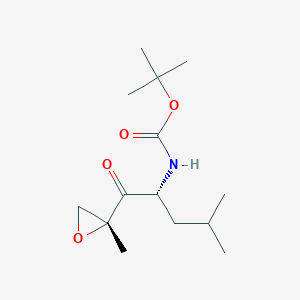
![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1380161.png)
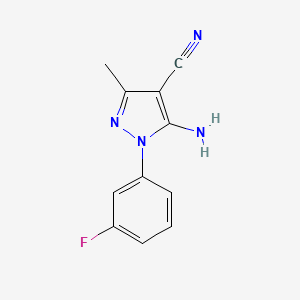
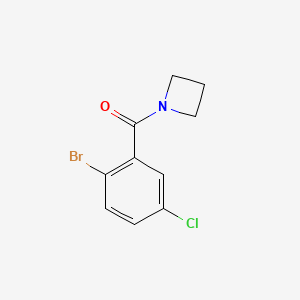

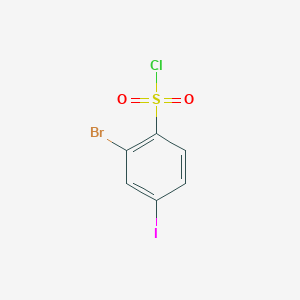

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
